molecular formula C18H15ClFN3OS B2553164 N-(2-chlorobenzyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286699-87-3

N-(2-chlorobenzyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2553164
CAS RN: 1286699-87-3
M. Wt: 375.85
InChI Key: NTHDSLWMRMMXOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the azetidine ring, followed by the introduction of the benzyl, thiazole, and carboxamide groups. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine, benzyl, thiazole, and carboxamide groups. The exact three-dimensional structure would depend on the specific arrangement of these groups around the azetidine ring .


Chemical Reactions Analysis

As a complex organic compound, “N-(2-chlorobenzyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide” could participate in a variety of chemical reactions. The azetidine ring could undergo ring-opening reactions, while the benzyl, thiazole, and carboxamide groups could participate in various substitution, addition, or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the presence of the benzyl and thiazole groups could enhance its lipophilicity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s used. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to elucidate its physical and chemical properties, synthetic routes, and potential applications. For example, if it’s intended to be used as a drug, further studies could be conducted to investigate its pharmacological properties, efficacy, and safety .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS/c19-13-5-2-1-4-11(13)8-21-17(24)12-9-23(10-12)18-22-16-14(20)6-3-7-15(16)25-18/h1-7,12H,8-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHDSLWMRMMXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

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